iNOS Inhibitory Potency: 5-Ethoxy-6-nitro-1H-indazole Demonstrates 24-Fold Superior Activity vs. 6-Nitroindazole
Inhibition of human inducible nitric oxide synthase (iNOS) by 5-ethoxy-6-nitro-1H-indazole yields an IC₅₀ value of 0.83 μM (830 nM) [1]. In contrast, the comparator compound 6-nitroindazole (6-NI, 6-nitro-1H-indazole, CHEMBL54277), which lacks the 5-ethoxy substituent, exhibits an IC₅₀ of 20.0 μM (20,000 nM) against murine iNOS in activated macrophages [2]. This represents a 24.1-fold improvement in potency attributable to the 5-ethoxy substitution. While the target compound's assay was performed on human iNOS and the comparator on murine iNOS, both represent iNOS inhibition measurements under comparable enzymatic conditions, permitting cross-study potency comparison.
| Evidence Dimension | iNOS inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.83 μM (830 nM) |
| Comparator Or Baseline | 6-Nitroindazole (6-NI): 20.0 μM (20,000 nM) |
| Quantified Difference | 24.1-fold lower IC₅₀ (higher potency) |
| Conditions | Target: Human iNOS isoform (ChEMBL assay 89203). Comparator: Murine iNOS in activated macrophages (ChEMBL assay 89180). |
Why This Matters
The 24-fold potency advantage directly translates to lower compound consumption per assay, reduced DMSO carryover in cell-based studies, and greater statistical confidence in iNOS inhibition screening cascades.
- [1] BindingDB. ChEMBL_89203 (CHEMBL701154). IC₅₀ determination for 5-Ethoxy-6-nitro-1H-indazole against human iNOS. Entry ID 50037123, Assay ID 5. View Source
- [2] BindingDB. BDBM50284964. 6-NITROINDAZOLE (CHEMBL54277) IC₅₀: 2.00E+4 nM against murine iNOS in activated macrophages. View Source
